molecular formula C11H14O3S B8692011 3-(Isopropylthio)-4-methoxybenzoic acid

3-(Isopropylthio)-4-methoxybenzoic acid

Cat. No.: B8692011
M. Wt: 226.29 g/mol
InChI Key: BIILTMSGTUFHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isopropylthio)-4-methoxybenzoic acid is a benzoic acid derivative featuring a methoxy group (-OCH₃) at the para position (C4) and an isopropylthio group (-S-iPr) at the meta position (C3) on the aromatic ring. The compound’s molecular formula is C₁₁H₁₄O₃S, with a molecular weight of 226.29 g/mol (calculated). The isopropylthio substituent introduces steric bulk and sulfur-based electronic effects, distinguishing it from oxygen-containing analogs.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

4-methoxy-3-propan-2-ylsulfanylbenzoic acid

InChI

InChI=1S/C11H14O3S/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H,12,13)

InChI Key

BIILTMSGTUFHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=C(C=CC(=C1)C(=O)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Methoxy-3-isopropylbenzoic Acid (CAS 33537-78-9)
  • Structure : Methoxy (C4) and isopropyl (C3) groups.
  • Molecular Formula : C₁₁H₁₄O₃.
  • The isopropyl group is purely hydrophobic, whereas the thioether may participate in hydrogen bonding or metal coordination .
4-Methoxybenzoic Acid (CAS 619-85-6)
  • Structure : Methoxy (C4) and carboxylic acid (C1).
  • Molecular Formula : C₈H₈O₃.
  • Key Differences: Lacking the C3 substituent, this simpler derivative is less sterically hindered.

Thioether-Containing Analogs

4-(Isopropylthio)phenylboronic Acid
  • Structure : Isopropylthio (C4) and boronic acid (C1).
  • Molecular Formula : C₉H₁₃BO₂S.
  • Key Differences : The boronic acid group enables Suzuki-Miyaura coupling, a reaction irrelevant to carboxylic acids. However, the shared thioether moiety highlights sulfur’s role in enhancing stability and modulating electronic properties .
3-(2-(2-Isopropyl-5-methylphenoxy)acetamido)-4-methoxybenzoic Acid (CAS 649773-92-2)
  • Structure: Methoxy (C4), acetamido-linked phenoxy group (C3).
  • Molecular Formula: C₂₀H₂₃NO₅.

Functional Group Variants

3-Methoxy-4-nitrobenzoic Acid (CAS 5329-21-3)
  • Structure : Methoxy (C3) and nitro (C4) groups.
  • Molecular Formula: C₈H₇NO₅.
  • Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, increasing the carboxylic acid’s acidity (lower pKa) compared to electron-donating groups like methoxy or thioether .
3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic Acid (CAS 98070-06-5)
  • Structure : Methoxy (C4) and pyrazole-methyl (C3).
  • Molecular Formula : C₁₃H₁₆N₂O₃.
  • Key Differences : The pyrazole ring introduces nitrogen-based heterocyclic properties, likely enhancing interactions with biological targets (e.g., enzymes) .

Data Table: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
3-(Isopropylthio)-4-methoxybenzoic acid -S-iPr (C3), -OCH₃ (C4) C₁₁H₁₄O₃S 226.29 Not provided Potential pharmaceutical intermediate
4-Methoxy-3-isopropylbenzoic acid -CH(CH₃)₂ (C3), -OCH₃ (C4) C₁₁H₁₄O₃ 194.23 33537-78-9 Fine chemical synthesis
4-Methoxybenzoic acid -OCH₃ (C4) C₈H₈O₃ 152.15 619-85-6 Ester precursor
3-Methoxy-4-nitrobenzoic acid -OCH₃ (C3), -NO₂ (C4) C₈H₇NO₅ 197.15 5329-21-3 High acidity, nitro group reactivity
4-(Isopropylthio)phenylboronic acid -S-iPr (C4), -B(OH)₂ (C1) C₉H₁₃BO₂S 210.07 Not provided Cross-coupling reactions

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